molecular formula C22H22N2O5 B600922 rac 4-Hydroxymethyl Ambrisentan CAS No. 1106685-84-0

rac 4-Hydroxymethyl Ambrisentan

Cat. No.: B600922
CAS No.: 1106685-84-0
M. Wt: 394.43
InChI Key:
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Description

rac 4-Hydroxymethyl Ambrisentan: is a chemical compound with the molecular formula C22H22N2O5 and a molecular weight of 394.42 g/mol . It is a derivative of Ambrisentan, which is an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension . The compound is characterized by the presence of a hydroxymethyl group attached to the ambrisentan structure, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan involves several steps, starting from the basic ambrisentan structure. The hydroxymethyl group is introduced through a series of chemical reactions, including nucleophilic substitution and oxidation . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxymethyl Ambrisentan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in the removal of the hydroxymethyl group.

Mechanism of Action

The mechanism of action of rac 4-Hydroxymethyl Ambrisentan involves its interaction with endothelin receptors. It acts as an antagonist to the endothelin type A receptor, preventing the binding of endothelin-1, a potent vasoconstrictor . This inhibition leads to vasodilation and reduced blood pressure in the pulmonary arteries. The compound also affects various molecular pathways, including the inhibition of phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .

Comparison with Similar Compounds

Uniqueness: rac 4-Hydroxymethyl Ambrisentan is unique due to the presence of the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its parent compound and other similar compounds. This modification can influence its pharmacokinetics, receptor binding affinity, and overall therapeutic potential .

Properties

IUPAC Name

2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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